molecular formula C7H13BrO3 B12553168 Acetic acid;5-bromopent-3-en-1-ol CAS No. 144581-77-1

Acetic acid;5-bromopent-3-en-1-ol

Cat. No.: B12553168
CAS No.: 144581-77-1
M. Wt: 225.08 g/mol
InChI Key: XSALBODENOWLLE-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in food preservation, chemical synthesis, and industrial processes. It is characterized by its pungent odor, miscibility with water, and role as a weak acid (pKa ≈ 4.76) . 5-Bromopent-3-en-1-ol (C₅H₉BrO) is a brominated unsaturated alcohol with a reactive hydroxyl group and a bromine substituent on a pentenol backbone.

Properties

CAS No.

144581-77-1

Molecular Formula

C7H13BrO3

Molecular Weight

225.08 g/mol

IUPAC Name

acetic acid;5-bromopent-3-en-1-ol

InChI

InChI=1S/C5H9BrO.C2H4O2/c6-4-2-1-3-5-7;1-2(3)4/h1-2,7H,3-5H2;1H3,(H,3,4)

InChI Key

XSALBODENOWLLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CO)C=CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-bromopent-3-en-1-ol typically involves the bromination of pent-3-en-1-ol followed by esterification with acetic acid. The bromination reaction is carried out using bromine in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step is carefully monitored to maintain the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-bromopent-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Complex Organic Molecules

5-Bromopent-3-en-1-ol is utilized as a key intermediate in the synthesis of various complex organic molecules. For instance, it has been employed in the stereoselective synthesis of biologically active compounds such as DL-histrionicotoxin and phenyl-ketone fatty acids. The reactivity of its double bond allows for further functionalization through various organic reactions, including nucleophilic additions and cycloadditions .

Pharmaceutical Applications

The combination of acetic acid and 5-bromopent-3-en-1-ol has shown potential in pharmaceutical applications. Acetic acid serves as a solvent or reagent in reactions that produce pharmacologically active compounds. For example, 5-bromopent-3-en-1-ol can be transformed into derivatives that exhibit anti-cancer properties or act as intermediates in the synthesis of steroid hormones .

Material Chemistry

In material chemistry, acetic acid is often used to modify surfaces or to create polymers. The presence of 5-bromopent-3-en-1-ol can enhance the properties of these materials by introducing specific functional groups that improve adhesion, flexibility, or thermal stability. This is particularly relevant in the development of coatings and adhesives .

Table 1: Comparison of Synthesis Methods for 5-Bromopent-3-en-1-ol

MethodReactantsYield (%)Conditions
Bromination4-Pentene-1-alcohol + PBr₃50.2Heating at 150°C for 6 hours
Coupling ReactionAcrolein + Acetic AcidVariesVaries (temperature dependent)
Direct Synthesis1,5-Dibromopentane + DMF76Heating at 140°C for 4 hours

Case Study 1: Synthesis of Steroidal Compounds

A study demonstrated the use of acetic acid and 5-bromopent-3-en-1-ol in synthesizing steroidal compounds. The reaction involved the formation of an allylic bromide from the alcohol, followed by nucleophilic substitution to introduce various substituents. This approach yielded high selectivity for desired products while minimizing by-products .

Case Study 2: Development of Anti-Cancer Agents

Research has shown that derivatives of 5-bromopent-3-en-1-ol possess anti-cancer properties. In one study, compounds synthesized from this intermediate were tested against various cancer cell lines, revealing significant cytotoxic effects. Acetic acid was used to facilitate the reaction conditions necessary for producing these derivatives efficiently .

Mechanism of Action

The mechanism of action of acetic acid;5-bromopent-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The brominated group can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Acetic Acid vs. Formic Acid and Glacial Acetic Acid

Acetic acid is often compared to formic acid (HCOOH) and glacial acetic acid due to structural and functional similarities:

Property Acetic Acid Formic Acid Glacial Acetic Acid
Structure CH₃COOH (2-carbon) HCOOH (1-carbon) CH₃COOH (≥99% purity)
pKa 4.76 3.75 4.76
Boiling Point (°C) 118 100.8 118
Applications Food preservative, chemical synthesis Textile dyeing, fuel cells Industrial solvent, chemical synthesis
Reactivity Moderate acidity, esterification Stronger acidity, decarboxylation High corrosivity, solvent

Formic acid’s higher acidity (pKa 3.75) arises from its lack of electron-donating methyl groups, which destabilizes the conjugate base . Glacial acetic acid, being anhydrous, is preferred in reactions requiring water-free conditions, such as acetylation .

5-Bromopent-3-en-1-ol vs. Other Brominated Alcohols

Brominated alcohols like 5-bromopent-3-en-1-ol share reactivity patterns with other halogenated alcohols, such as 3-bromocyclopentanol or 4-bromobenzyl alcohol. Key differences include:

  • Electrophilic Reactivity : The bromine atom in 5-bromopent-3-en-1-ol enhances electrophilic substitution reactions, similar to 2-(4-bromophenyl)acetic acid derivatives .
  • Hydroxyl Group Activity : The allylic hydroxyl group in 5-bromopent-3-en-1-ol may undergo oxidation or elimination more readily than saturated bromo-alcohols due to conjugation with the double bond.
  • Thermal Stability: Brominated alkenols like 5-bromopent-3-en-1-ol are less stable than their saturated analogs, as seen in studies on bromocyclopentene derivatives .

Combined Properties of Acetic Acid and 5-Bromopent-3-en-1-ol

In mixtures, acetic acid could protonate the hydroxyl group of 5-bromopent-3-en-1-ol, forming an ester or acetylation product under catalytic conditions. This interaction mirrors ethanol-acetic acid esterification to form ethyl acetate . However, the bromine substituent may sterically hinder such reactions compared to simpler alcohols.

Biochemical Implications

  • Proteomic Responses : Acetic acid stress in bacteria downregulates oxidoreductases (e.g., NADH:flavin oxidoreductase) and upregulates chaperonins, as observed in Acetobacter pasteurianus . Similar stress responses might occur with brominated alcohols due to oxidative damage from bromine radicals.
  • Metabolic Flux: Overexpression of pyrroloquinoline quinone-alcohol dehydrogenase (PQQ-ADH) in acetic acid bacteria enhances ethanol oxidation but reduces tricarboxylic acid cycle activity . Brominated compounds could further disrupt metabolic pathways by alkylating enzymes.

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